5-Amino-2-nitrobenzenesulfonic acid

Description

Historical Context and Research Significance of Substituted Benzenesulfonic Acids

The study of benzenesulfonic acids dates back to the 19th century, with the parent compound, benzenesulfonic acid, being one of the simplest aromatic sulfonic acids known since the 1880s. prepchem.com The development of aromatic sulfonation, the process of attaching a sulfonic acid group to an aromatic ring, was a pivotal moment in industrial organic chemistry. google.com This reaction provided a pathway to a wide range of chemical intermediates.

Benzenesulfonic acid itself is a strong acid that is highly soluble in water. prepchem.com However, the true versatility of this class of compounds emerged with the introduction of additional functional groups onto the benzene (B151609) ring. Researchers discovered that substituents could dramatically alter the physical and chemical properties of the parent molecule. For instance, the introduction of electron-withdrawing groups, such as the nitro group, was found to significantly enhance the acidity of the sulfonic acid. youtube.com

Substituted benzenesulfonic acids have become indispensable in various fields. The sulfonic acid group is often used as a temporary "blocking group" in multi-step syntheses; it can direct other substituents to specific positions on the aromatic ring and then be removed later in the reaction sequence. dyestuffintermediates.com This strategic use has made the synthesis of complex aromatic compounds more controlled and efficient. Furthermore, these compounds are crucial precursors in the manufacturing of detergents, a wide array of dyes, and important pharmaceuticals, including sulfa drugs. dyestuffintermediates.com The incorporation of the benzenesulfonic acid moiety into polymers has also been shown to improve their thermal stability. chemicalbook.com

Molecular Architecture and Functional Group Reactivity in Synthetic Chemistry

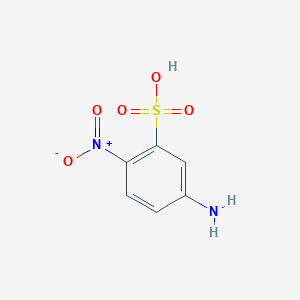

The utility of 5-Amino-2-nitrobenzenesulfonic acid in synthetic chemistry is a direct result of its molecular architecture. The benzene ring is substituted with three distinct functional groups: a sulfonic acid (-SO₃H), a nitro (-NO₂), and an amino (-NH₂) group. nih.govgoogleapis.com The specific placement of these groups—the amino and nitro groups being meta to each other and ortho/para to the sulfonic acid group—governs the compound's reactivity.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | frontiersin.org |

| Molecular Formula | C₆H₆N₂O₅S | frontiersin.org |

| Molecular Weight | 218.19 g/mol | frontiersin.org |

| CAS Number | 551-91-7 | frontiersin.org |

The reactivity of the molecule is a composite of the individual properties of its functional groups:

The Sulfonic Acid Group (-SO₃H): This group makes the compound strongly acidic and highly soluble in aqueous solutions. In electrophilic aromatic substitution reactions, it acts as a meta-directing group and is deactivating. dyestuffintermediates.comunb.ca It can also be removed through desulfonation under specific conditions, a feature valuable in synthetic strategy. unb.ca

The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution and is also a meta-director. dyestuffintermediates.com Its presence enhances the acidity of the sulfonic acid. youtube.com A key reaction of the nitro group is its reduction to a primary amine (-NH₂), a transformation that opens up a major pathway for creating diamino derivatives, which are valuable precursors for heterocyclic compounds and polymers. unb.ca

The Amino Group (-NH₂): In contrast to the other two groups, the amino group is electron-donating and a strong activating group, directing incoming electrophiles to the ortho and para positions. It imparts basic properties to the molecule. A cornerstone of its reactivity is its ability to be converted into a diazonium salt. This diazonium intermediate can then undergo a wide variety of coupling reactions, which is the fundamental chemistry behind the formation of many azo dyes.

The interplay of these three groups makes this compound a highly versatile chemical intermediate, where each functional group can be addressed with specific reagents to build molecular complexity.

Emerging Research Frontiers for this compound

Current and future research involving this compound is centered on its role as a versatile building block for the synthesis of high-value chemical products. Its utility is primarily in providing a functionalized aromatic scaffold that can be elaborated into more complex structures for applications in materials science and medicinal chemistry.

One of the most prominent areas of application is in the synthesis of azo dyes. The amino group on the molecule can be readily diazotized and then coupled with other aromatic compounds (coupling agents) to form dyes with a range of colors. nih.gov The nitro group within the structure acts as a chromophore (a color-bearing group), while the sulfonic acid group confers water solubility, a crucial property for textile dyeing processes. Research in this area focuses on using this and similar intermediates to create novel dyes with enhanced properties such as lightfastness, thermal stability, and specific color profiles.

Furthermore, the compound serves as a precursor for various organic intermediates. For example, the chemical reduction of the nitro group in the related isomer, 2-amino-5-nitrobenzenesulfonic acid, is a known route to produce 2,5-diaminobenzenesulfonic acid. unb.ca Applying this transformation to this compound would yield 2,5-diaminobenzenesulfonic acid, a molecule with two reactive amino groups that can be used to synthesize polymers, cross-linking agents, or complex heterocyclic ring systems. Nitro compounds are increasingly recognized as indispensable building blocks for creating pharmaceutically relevant molecules, largely because the nitro group can be readily transformed into other functionalities. As such, this compound represents a valuable starting material for the synthesis of novel compounds that may be investigated for biological activity.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-nitrobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5S/c7-4-1-2-5(8(9)10)6(3-4)14(11,12)13/h1-3H,7H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCKQDZVUQEQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276194 | |

| Record name | 5-amino-2-nitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-91-7 | |

| Record name | NSC158010 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-2-nitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 5 Amino 2 Nitrobenzenesulfonic Acid

Classical Synthetic Pathways

Traditional methods for synthesizing 5-amino-2-nitrobenzenesulfonic acid typically involve a sequence of nitration and sulfonation reactions, where the order of these steps is crucial for achieving the desired isomer.

Nitration and Sulfonation Reaction Sequences

A common classical approach begins with a substituted benzene (B151609) derivative, which is then subjected to nitration and sulfonation. For instance, starting with p-nitrochlorobenzene, the process involves sulfonation followed by amination. In one described method, p-nitrochlorobenzene is treated with oleum (B3057394) (sulfuric acid containing excess sulfur trioxide) to introduce the sulfonic acid group. prepchem.com The resulting intermediate is then heated with concentrated ammonia (B1221849) in an autoclave to replace the chlorine atom with an amino group, yielding the ammonium (B1175870) salt of 2-amino-5-nitrobenzenesulfonic acid. prepchem.com Neutralization of this salt then provides the final product. prepchem.com

Another pathway involves the reduction of a dinitro compound. While not a direct synthesis of this compound, the reduction of related nitroaromatic compounds is a fundamental related process. For example, 2,5-diaminobenzenesulfonic acid can be prepared by the reduction of 2-amino-5-nitrobenzenesulfonic acid, often using methods like iron and acid reduction or catalytic hydrogenation. googleapis.com

Role of Concentrated Reagents and Controlled Reaction Environments

The use of concentrated and potent reagents is a hallmark of these classical syntheses. Fuming sulfuric acid (oleum) is employed for sulfonation due to its high concentration of sulfur trioxide, the active electrophile in the reaction. The reaction conditions, such as temperature and pressure, are critical for driving the reactions to completion and influencing the product distribution. For example, the amination of the sulfonated p-nitrochlorobenzene intermediate is carried out at an elevated temperature and pressure (150°C and approximately 6 atmospheres) in an autoclave to facilitate the nucleophilic aromatic substitution. prepchem.com These controlled environments are essential for achieving satisfactory yields and purity of the desired product.

Advanced Synthetic Strategies

More modern approaches to the synthesis of this compound focus on achieving higher regioselectivity and yield through a more nuanced control of the reaction pathways.

Regioselectivity Control in Electrophilic Aromatic Substitution

The key to a successful synthesis lies in controlling the position of the incoming electrophiles (the nitro and sulfo groups) on the aromatic ring. This is governed by the directing effects of the substituents already present on the ring.

The amino group (-NH2) is a powerful activating and ortho-, para-directing group. Conversely, the nitro group (-NO2) and the sulfonic acid group (-SO3H) are deactivating and meta-directing groups. This interplay of directing effects is fundamental to the synthesis.

For example, if one starts with aniline (B41778), direct nitration is problematic as the strong oxidizing conditions can destroy the starting material and the amino group can be protonated to form the anilinium ion (-NH3+), which is a meta-director. Therefore, a more controlled approach is necessary.

To overcome the challenges of direct nitration of aniline and to control the regioselectivity, the amino group is often temporarily protected. A common strategy is the acetylation of the amino group to form an acetamido group (-NHCOCH3). creative-peptides.comresearchgate.netbiosynth.comiris-biotech.de

The acetamido group is still an ortho-, para-director but is less activating than the amino group. This moderation of reactivity prevents unwanted side reactions during nitration and sulfonation. The general sequence would be:

Protection: Aniline is acetylated using acetic anhydride (B1165640) or acetyl chloride to form acetanilide (B955).

Nitration and Sulfonation: The acetanilide is then subjected to nitration and sulfonation. The order of these steps will determine the final product isomer.

Deprotection: Finally, the acetyl group is removed by hydrolysis (either acidic or basic) to regenerate the free amino group.

This use of a protecting group strategy allows for a much cleaner and more selective synthesis of specific isomers of amino-nitro-benzenesulfonic acids that would be difficult to obtain through direct substitution on the unsubstituted aniline ring.

Catalytic Enhancements in Sulfonation Processes

The introduction of a sulfonic acid group onto an aromatic ring, known as sulfonation, is a fundamental process in the synthesis of this compound. Enhancing the efficiency and sustainability of this process through catalysis is a key research focus.

Heterogeneous Catalysis with Supported Acid Catalysts

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation and potential for reusability. researchgate.net In the context of sulfonation, solid acid catalysts are particularly relevant. These materials, such as zeolites, clays, and supported acids on silica (B1680970) or alumina, can provide acidic sites for the electrophilic aromatic substitution reaction to occur. While direct studies on the use of supported acid catalysts for the sulfonation of the specific precursor to this compound are not extensively detailed in the provided results, the principles of heterogeneous catalysis in related processes offer valuable insights. For instance, the use of zirconia-based catalysts is noted for their strong acidity and high hydrothermal stability in various acid-catalyzed reactions. nih.gov The activity of such catalysts is often related to their surface area and the electronic properties of the supported metal species. nih.govgoogle.com

The selection of the support material can significantly influence the catalyst's performance. Supports like titania and zirconia have been shown to possess both Brønsted and Lewis acid sites, which can play a role in activating the reactants. nih.gov The goal is to achieve high conversion and selectivity under milder reaction conditions compared to traditional methods that often employ excess fuming sulfuric acid.

Sustainable Synthesis Approaches

Sustainable synthesis, or "green chemistry," aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves exploring alternatives to harsh reagents and minimizing waste. One approach is the use of milder sulfonating agents or catalytic systems that operate under less corrosive conditions.

A known industrial preparation of a related compound, 2-amino-5-nitrobenzenesulfonic acid, involves the sulfonation of p-nitrochlorobenzene with oleum, followed by amination. prepchem.com This process, however, utilizes strong acids and high temperatures. Research into more sustainable routes is ongoing. For example, the use of solid acid catalysts as mentioned in the previous section aligns with green chemistry principles by potentially reducing the amount of acid waste.

Another aspect of sustainable synthesis is the potential for C-C bond formation via ipso-substitution of a sulfonic acid group, which has been demonstrated for o-nitrobenzene sulfonic acid derivatives. acs.org This reaction proceeds under mild conditions without the need for transition-metal catalysts, offering a cleaner synthetic route. acs.org While not a direct synthesis of this compound, it showcases a sustainable strategy for modifying related structures.

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and controlling product formation.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction type for aromatic compounds bearing strong electron-withdrawing groups, such as the nitro group present in this compound. wikipedia.orgmasterorganicchemistry.com This mechanism typically proceeds in two steps: addition of a nucleophile to the aromatic ring to form a stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. masterorganicchemistry.compressbooks.pubscienceinfo.com

The presence of the nitro group ortho and para to the sulfonic acid group in the precursor to this compound would strongly activate the ring towards nucleophilic attack. wikipedia.orgnumberanalytics.com The sulfonate group itself can act as a leaving group in some SNAr reactions. acs.org The stability of the Meisenheimer complex is enhanced by the resonance delocalization of the negative charge onto the electron-withdrawing nitro group. masterorganicchemistry.compressbooks.pub

The rate of SNAr reactions is influenced by the nature of the leaving group, the nucleophile, and the solvent. numberanalytics.com For halogen leaving groups, the reactivity order is typically F > Cl > Br > I, which is counterintuitive to the C-X bond strength and highlights that the first step (nucleophilic attack) is usually rate-determining. masterorganicchemistry.com

Reduction Chemistry of Nitro Groups to Amino Functionalities

The conversion of the nitro group in a precursor to the amino group in this compound is a critical reduction step. This transformation is fundamental in the synthesis of many aromatic amines and is often carried out on an industrial scale. wikipedia.orgwikipedia.org

Several methods are available for the reduction of aromatic nitro compounds:

Catalytic Hydrogenation: This is a common and often clean method, utilizing catalysts such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.comunacademy.comcommonorganicchemistry.com This method is often preferred for its efficiency and the production of clean products.

Metal and Acid: A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium like hydrochloric acid. masterorganicchemistry.comunacademy.comyoutube.comquimicaorganica.orgcsbsju.edu This is a robust and widely used method, though it can generate significant metal salt waste.

Other Reducing Agents: Reagents like sodium sulfide (B99878) (Na2S) or sodium hydrosulfite can also be employed, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.orgcommonorganicchemistry.com

The mechanism of nitro group reduction is complex and can proceed through various intermediates, including nitroso and hydroxylamino species. orientjchem.org The final product, the amine, is a strongly activating, ortho-, para-directing group, which is a significant change from the strongly deactivating, meta-directing nitro group. masterorganicchemistry.com

Oxidative Transformations of Amino Groups

While the primary focus is often on the reduction of the nitro group, the amino group of this compound can also undergo oxidative transformations. The oxidation of an amino group on an aromatic ring can lead to various products depending on the oxidizing agent and reaction conditions.

For instance, primary aromatic amines can be oxidized back to nitro compounds using strong oxidizing agents like peracids. quimicaorganica.org This reversibility between the amino and nitro groups provides synthetic flexibility. Other potential oxidation reactions of amines can lead to the formation of azo compounds, which are important in the dye industry. wikipedia.org The study of L-amino acid oxidases (L-AAOs) reveals that these enzymes can catalyze the oxidative deamination of L-amino acids to α-keto acids, ammonia, and hydrogen peroxide, although this is more relevant to biological systems. nih.gov In a chemical context, the oxidation of the amino group needs to be carefully controlled to achieve the desired product.

Diazotization and Azo Coupling Reaction Mechanisms

The synthesis of various azo dyes utilizing this compound as a precursor is fundamentally based on two sequential chemical processes: diazotization followed by azo coupling. These reactions are cornerstones of industrial organic chemistry, particularly in the production of synthetic colorants. nih.gov

Diazotization Mechanism

Diazotization is the process of converting a primary aromatic amine, in this case, this compound, into its corresponding diazonium salt. byjus.com This transformation is typically achieved by treating the amine with nitrous acid (HNO₂) in the presence of a stronger mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.org The reaction is highly sensitive to temperature and is almost always conducted in cold conditions, typically between 0-5 °C, to ensure the stability of the resulting diazonium salt. jbiochemtech.comyoutube.com

The mechanism proceeds through several key steps:

Formation of Nitrous Acid: Sodium nitrite (B80452) (NaNO₂) reacts with the strong acid (e.g., HCl) in situ to generate nitrous acid (HONO). byjus.comorganic-chemistry.org

NaNO₂ + HCl → HONO + NaCl

Generation of the Nitrosonium Ion: The nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). byjus.com This ion is the key reactive species in the diazotization process.

HONO + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺

Electrophilic Attack: The nitrosonium ion is attacked by the nucleophilic lone pair of electrons on the nitrogen atom of the primary amino group (-NH₂) of this compound. byjus.com This forms an N-nitrosamine intermediate.

Tautomerization and Protonation: The N-nitrosamine undergoes tautomerization to form a diazohydroxide. byjus.com Subsequent protonation of the hydroxyl group by the acid in the medium converts it into a good leaving group (water).

Formation of the Diazonium Ion: The final step involves the elimination of a water molecule, leading to the formation of a stable aryldiazonium ion. byjus.com The resulting 2-nitro-5-sulfobenzenediazonium ion features a nitrogen-nitrogen triple bond and carries a positive charge on the terminal nitrogen. The presence of the electron-withdrawing nitro (-NO₂) and sulfonic acid (-SO₃H) groups on the benzene ring influences the stability and reactivity of this diazonium salt.

Azo Coupling Reaction Mechanisms

The newly formed aryldiazonium salt is a weak electrophile that can react with electron-rich aromatic compounds, known as coupling components, to form a stable azo compound. This electrophilic aromatic substitution reaction is called azo coupling. wikipedia.orgorganic-chemistry.org The product contains the characteristic azo group (-N=N-), which acts as a chromophore and is responsible for the color of the resulting dye due to the extended conjugated system it creates. wikipedia.orgyoutube.com

The mechanism of azo coupling is as follows:

Activation of the Coupling Component: The reaction is highly dependent on the pH of the medium. organic-chemistry.org For the coupling component, which is typically a phenol (B47542) or an aniline derivative, the pH must be controlled to ensure it is sufficiently nucleophilic. wikipedia.org

With phenols, the reaction is usually carried out in mildly alkaline conditions to form the more strongly activating phenoxide ion.

With anilines, the coupling is performed in mildly acidic conditions to ensure there is a sufficient concentration of the free amine, which is the reactive species. organic-chemistry.org

Electrophilic Substitution: The diazonium ion attacks the electron-rich ring of the coupling component. youtube.com The substitution typically occurs at the para position relative to the activating group (e.g., -OH or -NH₂) on the coupling component's ring. If the para position is already occupied, the coupling will occur at an available ortho position. wikipedia.org

Deprotonation: A weak base in the reaction mixture removes a proton from the intermediate (a sigma complex), restoring the aromaticity of the ring and yielding the final azo dye. youtube.com

The specific shade of the synthesized dye, ranging from yellow and orange to red and blue, is determined by the chemical structures of both the diazonium salt (derived from this compound) and the chosen coupling component. jbiochemtech.comunb.ca

Derivatives, Analogs, and Structural Modifications of 5 Amino 2 Nitrobenzenesulfonic Acid

Synthesis and Chemical Properties of Ring-Substituted Analogs

The aromatic ring of 5-amino-2-nitrobenzenesulfonic acid provides a versatile scaffold for the introduction of various functional groups, leading to a range of analogs with tailored chemical properties. The synthesis and characteristics of hydroxyl, halogenated, and alkyl-substituted derivatives have been subjects of scientific inquiry.

Hydroxyl-Substituted Derivatives

The introduction of a hydroxyl group onto the benzene (B151609) ring of this compound gives rise to compounds with altered reactivity and solubility, finding utility as intermediates in the dye and pharmaceutical industries.

One notable example is 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid . Its synthesis typically begins with the nitration of 2-aminophenol, which introduces a nitro group at the 5-position of the aromatic ring. This is followed by a sulfonation step at the 3-position to yield the final product. This compound is recognized for its role in the production of various dyes and pigments.

Another significant derivative is 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid . This compound is characterized by the presence of a sulfonic acid group, an amino group, and a nitro group attached to a benzene ring, with an additional hydroxyl group influencing its chemical behavior. It is typically a solid at room temperature and is soluble in water, making it a useful intermediate in the synthesis of azo dyes. The hydroxyl group contributes to its reactivity and its ability to form hydrogen bonds, while the nitro group imparts strong electron-withdrawing properties. The sulfonic acid group enhances its solubility in polar solvents.

| Compound Name | CAS Number | Key Features |

| 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid | 96-67-3 | Intermediate in dye and pigment synthesis. |

| 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid | 96-93-5 | Water-soluble solid used in azo dye synthesis. |

Halogenated Derivatives

The incorporation of halogens into the structure of this compound can significantly impact its chemical properties. The synthesis of these derivatives often involves the sulfonation or nitration of halogenated anilines or the direct halogenation of suitable precursors.

For instance, the synthesis of 2-chloro-5-nitrobenzenesulfonic acid is achieved by treating p-nitrochlorobenzene with oleum (B3057394) (sulfuric acid containing excess sulfur trioxide). prepchem.com The resulting sulfonic acid can then, in principle, be aminated to yield a chloro-substituted amino-nitrobenzenesulfonic acid. Another approach involves the reaction of 2-chloro-5-nitrobenzenesulfonic acid with chlorosulfonic acid or thionyl chloride in oleum to produce 2-chloro-5-nitrobenzenesulfonyl chloride, a key intermediate for further derivatization. google.com

Brominated and iodinated analogs have also been identified. While specific synthesis routes for the direct halogenation of this compound are not extensively detailed, the existence of compounds like 2-amino-3-bromo-5-nitrobenzenesulfonic acid and 2-amino-3-iodo-5-nitrobenzenesulfonic acid is documented in chemical databases. nih.govchemsrc.com The synthesis of such compounds can be inferred to proceed through multi-step sequences involving the nitration and sulfonation of halogenated anilines or the halogenation of appropriately substituted precursors. For example, the synthesis of 2-amino-5-iodobenzoic acid from 2-aminobenzoic acid using molecular iodine and an oxidizing agent has been described, suggesting a potential pathway for creating iodinated benzenesulfonic acid derivatives. google.com

| Halogenated Derivative | CAS Number | Precursor/Synthesis Note |

| 2-Chloro-5-nitrobenzenesulfonic acid | --- | Synthesized from p-nitrochlorobenzene and oleum. prepchem.com |

| 2-Amino-3-bromo-5-nitrobenzenesulfonic acid | 20504782 | Identified in chemical databases. nih.gov |

| 2-Amino-3-iodo-5-nitrobenzenesulfonic acid | 861304-81-6 | Identified in chemical databases. chemsrc.com |

Alkyl-Substituted Derivatives

The introduction of alkyl groups onto the aromatic ring can modify the steric and electronic properties of this compound. The synthesis of these derivatives often starts with the sulfonation of an alkyl-substituted nitroaniline or a related compound.

A key precursor in this category is 2-methyl-5-nitrobenzenesulfonic acid . Its synthesis involves the careful addition of p-nitrotoluene to oleum, with the reaction temperature controlled to prevent charring. prepchem.com This compound can serve as a starting material for further reactions. For example, it can be oxidized to 2-carboxy-5-nitrobenzenesulfonic acid using metal hypochlorites in the presence of a base. google.com

The synthesis of other alkyl-substituted aminobenzenesulfonic acids has also been explored. A patented process describes the preparation of compounds where X is a C1-C4 alkyl group by dissolving an alkyl-substituted aniline (B41778) in sulfuric acid and then adding it to oleum. google.com Furthermore, 5-amino-2-isopropylaminobenzenesulfonic acid has been mentioned as a product derived from the reduction of 2-isopropylamino-5-nitrobenzenesulfonic acid, indicating the feasibility of having more complex alkyl groups on the amino substituent. googleapis.com

| Alkyl-Substituted Derivative | CAS Number | Synthesis Note |

| 2-Methyl-5-nitrobenzenesulfonic acid | 121-03-9 | Synthesized from p-nitrotoluene and oleum. prepchem.com |

| 2-Carboxy-5-nitrobenzenesulfonic acid | --- | Prepared by the oxidation of 2-methyl-5-nitrobenzenesulfonic acid. google.com |

| 5-Amino-2-isopropylaminobenzenesulfonic acid | --- | Formed by the reduction of its nitro precursor. googleapis.com |

Formation and Chemical Behavior of Salt Derivatives (e.g., Ammonium (B1175870) Salts)

Due to the presence of the acidic sulfonic acid group, this compound readily forms salts with various bases. These salt derivatives often exhibit different physical properties, such as solubility, compared to the parent acid.

A prominent example is the ammonium salt of 2-amino-5-nitrobenzenesulfonic acid . Its formation is a key step in a synthetic route starting from p-nitrochlorobenzene. After sulfonation, the resulting intermediate is heated with concentrated ammonia (B1221849) in an autoclave. Upon cooling, the ammonium salt crystallizes out as large, amber-colored cubes. The free sulfonic acid can then be obtained by neutralizing this ammonium salt. prepchem.com

Potassium salts of related derivatives have also been prepared. For instance, the monopotassium salt of 2-carboxy-5-nitrobenzenesulfonic acid can be isolated after the oxidation of 2-methyl-5-nitrobenzenesulfonic acid. google.com The formation of these salts is a common practice to facilitate the isolation and purification of sulfonic acid compounds.

| Salt Derivative | Formation Method |

| Ammonium salt of 2-amino-5-nitrobenzenesulfonic acid | Heating of a sulfonated p-nitrochlorobenzene derivative with concentrated ammonia. prepchem.com |

| Monopotassium salt of 2-carboxy-5-nitrobenzenesulfonic acid | Isolated after the oxidation of 2-methyl-5-nitrobenzenesulfonic acid. google.com |

Investigation of Amide and Sulfonamide Derivatives

The amino and sulfonic acid functionalities of this compound allow for the formation of amide and sulfonamide derivatives, respectively. These derivatives represent a significant class of compounds with diverse chemical properties and potential applications.

The synthesis of 2-amino-5-nitrobenzenesulfonamide provides a clear example of the derivatization of the sulfonic acid group. This compound is prepared by first treating 2-amino-5-nitrobenzenesulfonic acid with phosphorus oxychloride in a mixture of acetonitrile (B52724) and sulfolane. The resulting sulfonyl chloride intermediate is then reacted with ammonium hydroxide (B78521) to yield the desired sulfonamide. This process has been reported to produce the final product in high yield and purity. prepchem.com

While specific examples of amide derivatives formed from the amino group of this compound are less detailed in the available literature, general methods for amide synthesis are well-established. These typically involve the reaction of the amino group with an acyl chloride or a carboxylic acid anhydride (B1165640) under appropriate conditions. Such reactions would lead to N-acylated derivatives of this compound, further expanding its chemical diversity.

| Derivative | Functional Group Modified | Synthesis Reagents |

| 2-Amino-5-nitrobenzenesulfonamide | Sulfonic acid | Phosphorus oxychloride, Ammonium hydroxide prepchem.com |

Coordination Chemistry and Metal Complexation Studies

The presence of multiple potential donor atoms—the amino group, the nitro group, and the sulfonic acid group—makes this compound and its derivatives interesting ligands for the formation of metal complexes.

Research has been conducted on the formation of iron complexes with diazotized 2-amino-5-nitrobenzenesulfonic acid. ontosight.ai The process involves the diazotization of 2-amino-5-nitrobenzenesulfonic acid to form a diazonium salt. This salt is then coupled with other aromatic compounds, such as 2-amino-4-nitrophenol (B125904) and resorcinol, to create a chromophoric ligand. The subsequent chelation of iron ions with this ligand results in the formation of a stable iron complex. The structure of these complexes typically features a central iron ion coordinated to the chromophoric ligand. These iron complexes can exhibit vibrant colors, suggesting potential applications as dyes or pigments. ontosight.ai

While the coordination chemistry of this compound with other metals is not as extensively documented, the general principles of coordination chemistry suggest that it could form complexes with a variety of transition metals. The amino and sulfonic acid groups are common coordination sites for metal ions. The specific coordination mode would depend on the metal ion, the reaction conditions (such as pH), and the presence of other ligands. Further investigation into the coordination chemistry of this compound could reveal novel complexes with interesting magnetic, catalytic, or optical properties.

| Metal Ion | Ligand System | Key Features of Complexation |

| Iron (Fe) | Diazotized 2-amino-5-nitrobenzenesulfonic acid coupled with other aromatics | Formation of a chromophoric ligand that chelates the iron ion, resulting in colored complexes. ontosight.ai |

Ligand Design for Metal Ion Chelation

The design of ligands derived from this compound for metal ion chelation leverages the inherent coordinating ability of its functional groups. The amino (-NH2) and sulfonic acid (-SO3H) groups, and potentially the nitro (-NO2) group under certain conditions, can act as donor sites for metal ions.

Structural modifications can enhance the chelating capabilities of the parent molecule. One common strategy involves diazotization of the amino group, followed by coupling with other aromatic compounds. This creates a larger, often chromophoric, ligand system with multiple potential coordination sites. For instance, iron complexes have been formed with diazotized 2-amino-5-nitrobenzenesulfonic acid coupled with other molecules like 2-amino-4-nitrophenol and resorcinol. ontosight.ai In such derivatives, the resulting azo group (-N=N-) introduces additional nitrogen donor atoms, which, in conjunction with other functional groups, can form stable chelate rings with a central metal ion. ontosight.ai

The design principles for these ligands are rooted in the broader field of coordination chemistry. The selection of coupling agents and the reaction conditions (e.g., pH, temperature) can be controlled to create ligands with specific pocket sizes and donor atom arrangements, making them selective for certain metal ions. ontosight.ai The resulting multidentate ligands can form more stable complexes compared to monodentate ligands due to the chelate effect.

Drawing parallels from the coordination chemistry of other amino acids and their derivatives, the amino and sulfonic acid groups of this compound can act as bidentate or even polydentate ligands. The coordination can occur through the nitrogen of the amino group and an oxygen atom of the sulfonic acid group, forming a stable chelate ring. The specific coordination mode and the resulting geometry of the complex are influenced by the nature of the metal ion and the steric and electronic properties of other substituents on the benzene ring. mdpi.com

| Parent Compound | Modification Strategy | Resulting Ligand Feature | Potential Metal Ions |

| This compound | Diazotization and coupling | Extended π-system with azo linkage | Fe(III), other transition metals |

| This compound | Derivatization of the amino group | Formation of Schiff bases | Cu(II), Ni(II) |

| This compound | Introduction of other donor groups | Increased denticity | Various transition metals |

Influence on Metal Ion Reactivity and Stabilization

The coordination of metal ions by derivatives of this compound significantly influences their reactivity and stability. The electronic properties of the ligand, governed by the substituents on the aromatic ring, play a crucial role in this modulation.

Catalytic Activity:

Metal complexes derived from ligands related to this compound have shown potential as catalysts. For example, iron complexes involving diazotized 2-amino-5-nitrobenzenesulfonic acid are noted for their potential catalytic activity in redox reactions. ontosight.ai The ligand framework can stabilize the metal ion in different oxidation states, facilitating catalytic cycles.

Studies on complexes of other amino acids with transition metals like molybdenum (Mo) and vanadium (V) have demonstrated their effectiveness in oxidation reactions, such as the epoxidation of alkenes. scirp.orgresearchgate.netsemanticscholar.org The catalytic activity is often dependent on the specific metal ion and the ligand environment. For instance, in the oxidation of cyclohexene, Mo complexes generally show high yields for epoxidation, while V complexes can also promote hydroxylation. scirp.orgsemanticscholar.org The ligand's structure can influence the selectivity of the catalytic reaction.

Stabilization and Spectroscopic Properties:

The formation of a complex with a ligand derived from this compound can lead to the stabilization of the metal ion. The chelate effect, as mentioned earlier, contributes to the thermodynamic stability of the complex. The electronic environment provided by the ligand can also protect the metal ion from undesired reactions.

The coordination of the metal ion often results in distinct spectroscopic signatures. The formation of iron complexes with diazotized 2-amino-5-nitrobenzenesulfonic acid derivatives leads to colored compounds, indicating charge transfer transitions between the metal and the ligand. ontosight.ai These colorimetric properties can be harnessed for applications in sensing and as dyes. ontosight.ai Spectroscopic techniques such as UV-Vis, FT-IR, and EPR are instrumental in characterizing these metal complexes and understanding the coordination environment of the metal ion. uvt.roresearchgate.net

The table below summarizes the influence of metal complexation with related ligands on the properties of the metal ion.

| Metal Ion | Ligand Type (Analogous) | Observed Influence | Potential Application |

| Fe(III) | Diazotized Aromatic Amine | Enhanced catalytic activity, Colorimetric properties | Catalysis, Dyes, Sensors |

| Mo(VI) | Amino Acid | High catalytic activity in epoxidation | Industrial Catalysis |

| V(IV/V) | Amino Acid | Catalytic activity in epoxidation and hydroxylation | Chemical Synthesis |

| Cu(II) | Amino Acid / Schiff Base | Stabilization of the metal ion, Catalysis in alkylation | Asymmetric Catalysis |

| Ni(II) | Amino Acid / Schiff Base | Stabilization of the metal ion, Catalysis | Catalysis |

Spectroscopic and Computational Characterization in Chemical Research

Advanced Spectroscopic Techniques for Structural Elucidation

The precise arrangement of atoms and functional groups within 5-Amino-2-nitrobenzenesulfonic acid is determined using a combination of spectroscopic methods. Each technique provides unique insights into the molecular architecture.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its environment.

For this compound, IR and Raman spectra would be expected to reveal key vibrational modes. The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹. The nitro group (-NO₂) exhibits characteristic asymmetric and symmetric stretching frequencies around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The sulfonic acid group (-SO₃H) would be identified by the S=O stretching vibrations, typically appearing in the 1350-1470 cm⁻¹ (asymmetric) and 1140-1200 cm⁻¹ (symmetric) regions, along with S-O and O-H stretching modes. Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring would also be present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable method for mapping the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are fundamental for structural assignment and the assessment of sample purity.

In a hypothetical ¹H NMR spectrum of this compound, the aromatic protons would provide the most diagnostic information. The substitution pattern on the benzene ring (at positions 1, 2, and 5) would lead to a complex splitting pattern for the three aromatic protons. Their chemical shifts would be influenced by the electronic effects of the amino (electron-donating), nitro (electron-withdrawing), and sulfonic acid (electron-withdrawing) groups. The protons of the amino group (-NH₂) would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

A ¹³C NMR spectrum would show six distinct signals for the six carbon atoms of the benzene ring, as they are all in chemically non-equivalent environments. The chemical shifts of these carbons would similarly be dictated by the attached functional groups.

While NMR is a primary tool for organic chemists, published experimental ¹H or ¹³C NMR spectra for this compound (CAS 551-91-7) are not found in the surveyed literature. Theoretical prediction of chemical shifts can be performed using computational software to estimate the expected spectral appearance. nih.govresearchgate.net

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For this compound (molecular formula C₆H₆N₂O₅S), the molecular weight is 218.19 g/mol . nih.gov In an MS experiment, a molecular ion peak [M]⁻ or [M-H]⁻ at m/z ≈ 218 or 217 would be expected in negative ion mode, or a protonated molecular ion [M+H]⁺ at m/z ≈ 219 in positive ion mode.

Characteristic fragmentation would likely involve the loss of the nitro group (-NO₂, 46 Da), the sulfonic acid group (-SO₃H, 81 Da), or parts thereof (e.g., SO₂, 64 Da or SO₃, 80 Da). The precise fragmentation pathway would help confirm the connectivity of the atoms. A thorough search of scientific databases indicates a lack of publicly available, detailed mass spectrometry data specifically for this compound.

For compounds that can be crystallized, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure. It provides precise measurements of bond lengths, bond angles, and torsional angles. Furthermore, it reveals how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-stacking.

An X-ray diffraction study of this compound would definitively establish the geometry of the benzene ring and the attached functional groups. It would also provide invaluable information on the hydrogen-bonding network, which is expected to be extensive given the presence of the amino, nitro, and sulfonic acid groups. This information is crucial for understanding the compound's solid-state properties. Currently, there are no published reports detailing the crystal structure of this compound in the searched scientific literature.

Terahertz (THz) spectroscopy, which probes low-frequency vibrations in the range of approximately 0.1 to 10 THz (3-333 cm⁻¹), is particularly sensitive to intermolecular interactions and collective vibrational modes (phonons) in crystalline materials. ambeed.com This makes it a valuable tool for characterizing the solid-state structure and dynamics of molecules.

For this compound, THz spectroscopy could provide insights into the hydrogen-bonding network and other non-covalent interactions that dictate the crystal packing. ambeed.com Different polymorphic forms of a compound, which have different crystal structures, would exhibit distinct THz spectra. As with the other spectroscopic methods, there is no specific experimental THz data available in the literature for this compound.

Theoretical and Computational Chemistry Studies

In the absence of experimental data, or to complement it, theoretical and computational chemistry serves as a powerful predictive tool. Methods like Density Functional Theory (DFT) can be used to calculate a molecule's optimized geometry, vibrational frequencies, NMR chemical shifts, and other electronic properties. nih.govnih.gov These calculated values can then be compared with experimental results to confirm structural assignments.

For this compound, computational studies can predict its spectroscopic characteristics. While specific research articles performing these calculations for this exact molecule were not identified, public databases like PubChem provide a range of pre-computed properties based on theoretical models. These descriptors offer a theoretical glimpse into the molecule's physicochemical profile. nih.gov

Table 1: Computationally Predicted Properties of this compound

| Property | Value | Source |

| Molecular Weight | 218.19 g/mol | nih.gov |

| Exact Mass | 217.99974247 Da | nih.gov |

| XLogP3 | 0.4 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 6 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area | 129 Ų | nih.gov |

| Heavy Atom Count | 14 | nih.gov |

| Complexity | 316 | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

There are no specific DFT studies published in the scientific literature for this compound. Such studies would typically provide insights into the molecule's electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These parameters are crucial for predicting the molecule's reactivity and potential interaction sites. While DFT has been extensively used for related compounds like nitroaniline and benzenesulfonic acid derivatives, these findings cannot be directly extrapolated to this compound.

Quantum Chemical Calculations for Reaction Pathway Optimization

Information regarding quantum chemical calculations to optimize reaction pathways involving this compound is not available. This type of research would be valuable for understanding its synthesis, degradation, or its role as an intermediate in chemical processes by mapping the energy landscape of relevant reactions.

Computational Prediction of Spectroscopic Parameters (e.g., Harmonic Frequencies, Potential Energy Distribution)

There are no published computational studies that predict the spectroscopic parameters of this compound. Typically, methods like DFT are used to calculate harmonic frequencies, which can then be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. A Potential Energy Distribution (PED) analysis would further detail the contribution of different internal coordinates to each vibrational mode. The absence of such computational data is compounded by the lack of publicly available, high-resolution experimental IR or Raman spectra for this specific compound.

Molecular Dynamics Simulations and Conformational Analysis

No molecular dynamics simulations or detailed conformational analyses for this compound have been reported. These simulations would provide critical information on the molecule's flexibility, preferred conformations in different environments (e.g., in solution), and the dynamics of its functional groups.

Applications in Advanced Materials and Catalysis Research

Role as a Key Intermediate in Dye Chemistry Research

In the field of dye chemistry, 5-Amino-2-nitrobenzenesulfonic acid is a significant intermediate, primarily for the synthesis of azo dyes. Azo dyes represent the largest class of synthetic colorants used across various industries. nih.gov

The primary application of this compound in dye synthesis is as a diazo component. The process involves a two-step reaction sequence: diazotization and azo coupling. nih.govontosight.ai In the first step, the primary aromatic amine group (-NH₂) on the molecule is converted into a highly reactive diazonium salt (-N₂⁺) using a reagent like sodium nitrite (B80452) under acidic conditions. ontosight.ai This diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aromatic amine. ontosight.ai

The reaction joins the two molecules via an azo linkage (-N=N-), which forms the chromophore responsible for the dye's color. ontosight.ai The specific shade and properties of the resulting azo dye can be finely tuned by selecting different coupling components. The presence of the sulfonic acid group (-SO₃H) is particularly important as it enhances the water solubility of the final dye, a crucial property for applications in the textile industry. ontosight.ai

| Reaction Step | Reactants | Key Functional Group Transformation | Product |

| Diazotization | This compound, Sodium Nitrite (NaNO₂), Acid (e.g., HCl) | -NH₂ → -N₂⁺Cl⁻ | 5-Diazonium-2-nitrobenzenesulfonic acid chloride |

| Azo Coupling | 5-Diazonium-2-nitrobenzenesulfonic acid chloride, Aromatic Coupling Component (e.g., Naphthol derivative) | -N₂⁺ + Ar-H → -N=N-Ar | Azo Dye |

Chromophores derived from this compound are subjects of research into their photophysical properties, which dictate their color, brightness, and stability. Key properties investigated include absorption and emission spectra, which determine the color of the dye. The interaction of the dye molecule with its environment, particularly the solvent, can cause shifts in these spectra, a phenomenon known as solvatochromism. nih.govresearchgate.net

Research has shown that for some azo dyes, the polarity of the solvent can significantly shift the absorption and emission wavelengths. nih.gov Furthermore, many azo dyes, especially those with hydroxyl groups near the azo linkage, can exist in two tautomeric forms: the azo form and the hydrazone form. nih.gov This azo-hydrazone tautomerism can be influenced by the solvent and the physical state (solution or solid) and has a significant impact on the dye's final color and lightfastness properties. nih.govnih.gov The fluorescence properties of these derived chromophores are also an area of study, as some azo compounds exhibit luminescence, making them potentially useful as fluorescent materials. nih.govresearchgate.net

| Photophysical Property | Influencing Factors | Significance |

| Absorption/Emission Spectra | Molecular structure, Solvent polarity | Determines the color and brightness of the dye. nih.gov |

| Solvatochromism | Solvent polarity and hydrogen bonding ability | Affects the color of the dye in different application media. researchgate.net |

| Azo-Hydrazone Tautomerism | Solvent, pH, Temperature | Impacts color shade, tinctorial strength, and lightfastness. nih.gov |

| Fluorescence | Molecular rigidity, Suppression of photoisomerization | Potential for use in fluorescent materials and sensors. nih.govresearchgate.net |

Contributions to Pharmaceutical Intermediate Synthesis Research

The structural motifs present in this compound are also found in various molecules explored in pharmaceutical and life sciences research. Its derivatives are investigated as building blocks for more complex, biologically active molecules.

While not typically an API itself, this compound belongs to a class of substituted anilines and nitroaromatic compounds that are well-established precursors in medicinal chemistry. Related compounds are described as intermediates in the synthesis of various active compounds. google.com For instance, the closely related 5-Amino-2-nitrobenzoic acid is used as a reactant in the preparation of insulin (B600854) receptor tyrosine kinase activators. sigmaaldrich.com Similarly, 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is noted as an important intermediate for synthesizing diverse pharmaceutical compounds. nbinno.com The presence of reactive sites—the amino group for amide formation, the nitro group for reduction to another amine, and the sulfonic acid group for forming sulfonamides or esters—provides multiple pathways for chemical modification to build larger, more complex molecules with potential therapeutic value.

The exploration of compounds like this compound in drug development is often documented in patent literature, which describes novel synthetic routes and new chemical entities. nih.gov The core structure can be modified to create libraries of compounds for screening against various biological targets. For example, the related compound 2-(4-Aminoanilino)-5-nitrobenzenesulphonic acid is used as a dye in oxidative condensation reactions, a principle that can be adapted for developing diagnostic assays. The structural features of this compound make it a candidate for designing probes and reagents where its chromophoric or reactive nature can be exploited for detection purposes.

Research on Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are critical for applications in telecommunications, optical computing, and signal processing. The molecular structure of this compound contains the key features of a typical NLO chromophore.

The molecule possesses a strong electron-donating group (the amino group, -NH₂) and a strong electron-withdrawing group (the nitro group, -NO₂) at opposite ends of a π-conjugated system (the benzene (B151609) ring). This "push-pull" electronic structure leads to a large difference between the ground state and excited state dipole moments, which is a prerequisite for second-order NLO activity. Research into related molecules has confirmed that this structural motif is effective for creating NLO materials. researchgate.net For example, azo dyes derived from 2-amino-5-nitrothiazole (B118965) exhibit significant first hyperpolarizability, a measure of molecular NLO response. researchgate.net The p-nitroaniline motif, which is structurally analogous to a rearranged this compound, has been successfully incorporated into metal-organic frameworks (MOFs) to create stable, polar NLO materials.

| Structural Feature | Role in NLO Properties | Example from Related Research |

| Electron Donor Group (-NH₂) | "Pushes" electron density into the π-system. | The amino group in p-nitroaniline derivatives. |

| π-Conjugated System (Benzene Ring) | Facilitates charge transfer from donor to acceptor. | The aromatic ring acts as a bridge. |

| Electron Acceptor Group (-NO₂) | "Pulls" electron density from the π-system. | The nitro group is a classic strong acceptor. |

| Resulting Property | High molecular hyperpolarizability (β). | Azo dyes with this structure show expressive NLO responses. researchgate.net |

Design and Synthesis of Noncentrosymmetric Cocrystals

The creation of materials with noncentrosymmetric crystal structures is a primary goal in the development of nonlinear optical (NLO) materials. The design principle often involves combining molecules with large dipole moments and hydrogen-bonding capabilities to overcome the natural tendency of dipolar molecules to crystallize in centrosymmetric arrangements.

While direct studies on cocrystals of this compound are not extensively documented, a powerful analogous strategy involves the cocrystallization of molecules with similar functionalities. Research has shown that combining a nitro-substituted aromatic amine, such as 2-amino-5-nitropyridine (B18323) (2A5NP), with various achiral benzenesulfonic acids can successfully produce noncentrosymmetric ionic cocrystals. acs.org In these systems, proton transfer from the strong sulfonic acid to the basic amino group of the nitropyridine results in the formation of a salt, 2A5NP⁺·Ar-SO₃⁻. acs.org

The molecular packing in these crystals is guided by a combination of strong, multidirectional hydrogen bonds between the ammonium (B1175870) cations and sulfonate anions, as well as aromatic-aromatic interactions. acs.org The specific choice of the sulfonic acid can direct the crystal packing into different noncentrosymmetric space groups, as illustrated in the table below. acs.org

Table 1: Crystal Systems of Noncentrosymmetric Cocrystals from 2-Amino-5-nitropyridine (2A5NP) and Various Benzenesulfonic Acids. acs.org

| Co-former (Benzenesulfonic Acid Derivative) | Resulting Space Group | Crystal System | Key Structural Feature |

| p-Toluenesulfonic acid | Pc | Monoclinic | Isomorphic zigzag and layer arrays. |

| p-Chlorobenzenesulfonic acid | Pc | Monoclinic | Isomorphic zigzag and layer arrays. |

| p-Phenolsulfonic acid | Pna2₁ | Orthorhombic | Herringbone networks of 2A5NP⁺ cations. |

| 3-Methyl-4-nitrobenzenesulfonic acid | P2₁2₁2₁ | Orthorhombic | Alternating stacks of cations and anions forming a column structure. |

This crystal engineering approach demonstrates that the fundamental building blocks present in this compound—a nitro-substituted aminoaromatic ring and a sulfonic acid group—are key components for designing noncentrosymmetric materials.

Evaluation of Second Harmonic Generation (SHG) Properties

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons of the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This phenomenon is only possible in materials that lack a center of symmetry (noncentrosymmetric).

The SHG efficiency of the aforementioned cocrystals prepared from 2-amino-5-nitropyridine (2A5NP) and benzenesulfonic acids has been evaluated to determine their potential for NLO applications. acs.org Measurements revealed that these materials exhibit significant SHG activity. acs.org For instance, the cocrystals of 2A5NP with p-toluenesulfonic acid and p-phenolsulfonic acid showed high SHG efficiencies, comparable to well-established NLO materials like m-nitroaniline (m-NA) and 4-(dimethylamino)-3-acetamidonitrobenzene (DAN), respectively. acs.org

Table 2: Relative SHG Efficiency of Analogous Cocrystals. acs.org

| Cocrystal | Comparison Material | Relative SHG Efficiency |

| 2A5NP with p-toluenesulfonic acid | m-Nitroaniline (m-NA) | Comparable |

| 2A5NP with p-phenolsulfonic acid | 4-(dimethylamino)-3-acetamidonitrobenzene (DAN) | Comparable |

These findings underscore the effectiveness of combining nitro-aromatic amines with sulfonic acids to create materials with strong SHG responses. The inherent molecular structure of this compound, which contains these critical functionalities within a single molecule, suggests its potential as a valuable component for new NLO materials.

Catalysis Research Utilizing Derivatives

The functional groups of this compound also make its derivatives suitable for applications in catalysis.

Development of Catalytic Systems Involving Sulfonated Compounds

Sulfonic acid-functionalized materials are widely recognized as effective solid acid catalysts, offering a greener alternative to homogeneous mineral acids like sulfuric acid. mdpi.com These solid catalysts are used in numerous organic reactions, including esterification, acetylation, and condensation reactions. mdpi.com

Investigation of Ligand Architectures for Metal-Catalyzed Reactions

The molecular structure of this compound derivatives offers potential for the design of sophisticated ligand architectures for metal-catalyzed reactions. The amino group and the sulfonate group can both act as coordination sites for a metal center. This allows for the possibility of forming multidentate ligands, such as pincer-type ligands, which can confer high stability and specific reactivity to metal complexes.

While direct catalytic applications using ligands explicitly derived from this compound are not widely reported, the fundamental components are well-suited for this purpose. The interaction of related compounds with metal ions is a known phenomenon; for example, 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid can form complexes with metal ions, which is a key principle in catalysis. smolecule.com Furthermore, the synthesis of complex derivatives, such as those formed through diazotization and coupling reactions, creates large, intricate molecules that could be engineered into ligands. ontosight.ai The electronic properties of such a ligand, influenced by the electron-withdrawing nitro group, could be tuned to modulate the catalytic activity of the coordinated metal center.

Environmental Fate, Biodegradation, and Remediation Studies

Microbial Degradation Pathways and Enzymatic Mechanisms

The microbial breakdown of 5-Amino-2-nitrobenzenesulfonic acid is a multifaceted process involving specialized bacteria that can cleave the sulfonate group and transform the aromatic ring.

The initial and most critical step in the biodegradation of aromatic sulfonates is desulfonation, a process carried out by specific bacterial strains. While direct studies on this compound are limited, research on analogous compounds provides significant insights.

Bacteria from the genera Pseudomonas and Arthrobacter have been identified as key players in the desulfonation of various substituted benzenesulfonic and naphthalenesulfonic acids uni-konstanz.de. For instance, Pseudomonas sp. strain S-313 has been shown to convert 3-aminobenzenesulfonic acid into 3-aminophenol, demonstrating its ability to hydroxylate an aminated aromatic ring as part of the desulfonation process uni-konstanz.de. This suggests a similar capability for this compound. The process typically involves the utilization of the sulfonate group as a source of sulfur for bacterial growth, especially under sulfate-limiting conditions nih.govnih.gov.

Pseudomonas aeruginosa, for example, can utilize a wide range of alkanesulfonates as its sole sulfur source nih.govethz.ch. The enzymes responsible for this are part of the sulfate (B86663) starvation-induced stimulon, meaning their production is triggered when preferred sulfur sources like sulfate are scarce nih.govethz.ch. For aromatic sulfonates, the degradation often requires the compound to be transported into the bacterial cell, as the sulfonate group is charged at physiological pH nih.govd-nb.info.

The table below summarizes findings on bacterial strains capable of degrading related sulfonated aromatic compounds.

| Bacterial Strain | Degraded Compound | Key Findings |

| Pseudomonas sp. S-313 | 3-Aminobenzenesulfonic acid | Converted to 3-aminophenol, indicating oxygenolytic desulfonation. uni-konstanz.de |

| Arthrobacter sp. | Various sulfonated aromatics | Capable of utilizing sulfonates as a sulfur source. uni-konstanz.de |

| Pseudomonas aeruginosa PAO1 | Alkanesulfonates | Utilizes a broad range of alkanesulfonates for sulfur, regulated by sulfate availability. nih.govethz.ch |

| Rhodococcus erythropolis | Benzothiazole-2-sulfonate | Transforms the compound into 2-hydroxybenzothiazole (B105590) under anaerobic conditions. nih.gov |

A primary mechanism for aerobic microbial desulfonation is oxygenolytic cleavage nih.govd-nb.info. In this process, monooxygenase or dioxygenase enzymes introduce one or two oxygen atoms onto the aromatic ring, typically at the carbon atom bearing the sulfonate group nih.gov. This hydroxylation destabilizes the carbon-sulfur bond, leading to the spontaneous or enzymatically-assisted cleavage of the sulfonate group as sulfite (B76179) (SO₃²⁻) nih.govd-nb.info.

Experiments using ¹⁸O₂ have confirmed that the hydroxyl group introduced onto the aromatic ring is derived from molecular oxygen, a hallmark of oxygenase activity uni-konstanz.de. The released sulfite can then be oxidized to sulfate and assimilated by the microorganisms. This initial attack is a crucial step that makes the previously stable C-S bond susceptible to cleavage d-nb.info.

The biodegradation of a complex molecule like this compound relies on a consortium of enzymes capable of attacking different parts of the compound.

Nitroreductases : Under anaerobic conditions, the nitro group is often the first point of attack. Nitroreductases can reduce the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino group (-NH₂). This transformation significantly alters the electronic properties of the aromatic ring, often making it more amenable to subsequent degradation nih.gov.

Monooxygenases and Dioxygenases : In aerobic environments, these enzymes are crucial. As mentioned, they initiate desulfonation through hydroxylation nih.gov. They are also responsible for the subsequent cleavage of the aromatic ring. For instance, after the initial transformations, an enzyme like 2-aminophenol-1,6-dioxygenase can cleave the ring of the resulting aminophenolic intermediate nih.gov.

Deaminases : The amino group can also be a target for enzymatic action. In the degradation of nitrobenzene (B124822) by Pseudomonas pseudoalcaligenes JS45, an intermediate, 2-aminomuconate, is hydrolyzed by 2-aminomuconate deaminase, releasing ammonia (B1221849) nih.gov. This ammonia can then serve as a nitrogen source for the bacteria nih.gov.

Aerobic and Anaerobic Biodegradation Investigations

The efficiency of biodegradation can be significantly influenced by the presence or absence of oxygen, leading to research into both aerobic and anaerobic treatment systems, as well as their integration.

Given the different initial steps in aerobic (oxygenase attack) and anaerobic (reductive attack on the nitro group) degradation, sequential anaerobic-aerobic processes are often explored for recalcitrant nitroaromatic compounds.

An initial anaerobic stage can be effective in reducing the nitro group of this compound to an amino group. This transformation can make the resulting aromatic amine more susceptible to subsequent aerobic degradation. Studies on other nitroaromatic compounds like TNT have shown that an aerobic-anaerobic sequence can lead to more complete mineralization and the formation of less harmful metabolites compared to either process alone ssu.ac.irssu.ac.ir. The anaerobic phase can help in the complete degradation of azo compounds that might be formed during the aerobic stage ssu.ac.ir.

However, the success of sequential treatment is not universal. For some sulfonated aromatics, such as 1-anthraquinone sulphonate, fully aerobic conditions have been found to be sufficient for complete primary and ultimate degradation, with no significant benefit from a preceding anaerobic stage.

The biodegradation of this compound does not always lead to complete mineralization to carbon dioxide, water, and inorganic ions. Often, stable transformation products are formed, which themselves can be environmental concerns.

Under anaerobic conditions, the reduction of the nitro group leads to the formation of an additional amino group, resulting in a diaminobenzenesulfonic acid. While this reduces the toxicity associated with the nitro group, aromatic amines can be persistent and have their own toxicological profiles.

In aerobic pathways, the initial desulfonation would likely lead to the formation of an aminonitrophenol. The fate of these intermediates is crucial. For example, the degradation of aminonaphthalene sulfonates by Pseudomonas species has been observed to result in the accumulation of aminosalicylates [No relevant source found]. Similarly, the degradation of polychlorinated biphenyls (PCBs) by ligninolytic fungi can produce hydroxylated and other metabolic products mdpi.com. The subsequent degradation of these intermediate products depends on the presence of microbial consortia with the appropriate enzymatic machinery. Without complete degradation, these transformation products can accumulate in the environment mdpi.com.

Formation and Analysis of Environmental Transformation Products

The environmental transformation of this compound is a critical area of study, particularly concerning the by-products formed during degradation processes. Advanced Oxidation Processes (AOPs) are frequently employed for the treatment of wastewater containing such recalcitrant organic pollutants. These processes generate highly reactive species, like hydroxyl radicals, which can break down complex molecules into simpler, and often less harmful, substances. However, the transformation can also lead to the formation of various intermediate by-products, whose identification is crucial for a complete environmental risk assessment.

Advanced Oxidation Processes (AOPs) are effective in degrading complex aromatic compounds, but they can generate a series of transformation products before complete mineralization occurs. For substituted sulfonated aromatic amines, these processes typically involve attacks on the aromatic ring, the amino group, and the carbon-sulfur bond.

During processes like TiO2/UV photocatalysis or the Photo-Fenton (Fe2+/H2O2/UV) process, hydroxyl radicals (•OH) are the primary oxidizing agents researchgate.net. The degradation pathway of compounds structurally similar to this compound, such as other aminonitro- and dinitrostilbene (B14013056) disulfonic acids, has been studied. These studies show that the degradation can proceed through several reactions, including hydroxylation of the aromatic ring, oxidation of the amino group, and cleavage of the benzene (B151609) ring. This can lead to the formation of aromatic aldehydes and carboxylic acids researchgate.net. The initial attack by radicals can also lead to desulfonation and the transformation of the nitro group.

Potential by-products from the AOP-mediated degradation of this compound could include hydroxylated derivatives, simpler aromatic acids, and eventually short-chain organic acids before complete mineralization to CO2, H2O, sulfate, and nitrate (B79036) ions.

Table 1: Potential By-products from AOPs Degradation of this compound

| Potential By-product Class | Specific Examples | Formation Pathway |

|---|---|---|

| Hydroxylated Derivatives | Hydroxylated aminonitrobenzenesulfonic acids | •OH radical addition to the aromatic ring |

| Aromatic Aldehydes | Nitrobenzaldehydes, Formylbenzenesulfonic acids | Oxidative cleavage of the aromatic ring |

| Carboxylic Acids | Nitrobenzoic acids, Aminobenzoic acids | Oxidation of aldehyde intermediates or ring cleavage |

| Short-chain Organic Acids | Oxalic acid, Formic acid, Acetic acid | Further oxidation of aromatic fragments researchgate.net |

To understand the complex mixture of by-products generated during degradation, advanced analytical techniques are essential. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used method for this purpose mdpi.com. It combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive detection and identification power of mass spectrometry.

The process typically involves:

Separation : The aqueous sample from the degradation experiment is injected into an HPLC system. A C18 column is commonly used, which separates the parent compound and its various degradation products based on their polarity and interaction with the column material researchgate.net.

Ionization : The separated molecules are then introduced into the mass spectrometer and ionized, most commonly using Electrospray Ionization (ESI) nih.gov.

Detection and Identification : The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry, such as Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, which helps in determining the elemental composition of the by-products researchgate.netasianpubs.org.

Structural Elucidation : To further confirm the structure of the identified by-products, tandem mass spectrometry (MS/MS or MSn) is employed. In this technique, specific ions are selected and fragmented, and the resulting fragmentation pattern provides structural information, acting like a molecular fingerprint researchgate.netnih.gov.

Bioremediation Potential and Environmental Impact Assessments

The presence of the nitro group makes compounds like this compound resistant to biodegradation, posing environmental challenges nih.govcswab.org. Assessing their ecological impact and developing effective bioremediation strategies are key research priorities.

The recalcitrance of nitroaromatic compounds stems from the strong electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative attack by microbial enzymes nih.gov. Several strategies can enhance their biodegradability:

Microbial Consortia and Co-metabolism : Often, a single microbial species cannot completely mineralize a complex xenobiotic compound. However, a mixed microbial community can work in synergy. For instance, in the degradation of a similar compound, 6-aminonaphthalene-2-sulfonic acid, one bacterial strain initiated the breakdown into an intermediate (5-aminosalicylate), which was then fully degraded by another strain in the community nih.gov. This mutualistic interaction allows for the complete breakdown of a compound that might be toxic or non-metabolizable for the individual strains.

Sulfate-Reducing Bioreactors : For industrial wastewater containing sulfonated compounds, sulfidogenic bioreactors offer a promising approach alaska.edu. In these systems, sulfate-reducing bacteria use sulfate as an electron acceptor to oxidize organic matter. This process can be harnessed to treat acidic and metal-laden wastewater while also degrading organic contaminants alaska.edunih.gov. Using mixed organic substrates, including easily degradable electron donors and more complex materials like lignocellulose, can support a diverse microbial community and ensure long-term, sustainable treatment nih.gov.

Acclimatization and Adaptation : Prolonged exposure of a microbial community to a specific pollutant can lead to the adaptation and evolution of metabolic pathways capable of degrading it. Bacteria can be gradually acclimatized to increasing concentrations of the target compound, enhancing their degradation efficiency nih.gov.

Nitroaromatic compounds as a class are associated with significant ecological risks. Their introduction into the environment through industrial activities is a major concern due to their toxicity and persistence nih.govepa.gov.